Benzyl prop-2-yn-1-ylcarbamate

Description

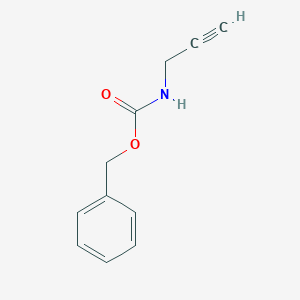

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-prop-2-ynylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-8-12-11(13)14-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBHWCDDVMKYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456565 | |

| Record name | Benzyl prop-2-yn-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120539-91-5 | |

| Record name | Benzyl prop-2-yn-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYL PROP-2-YN-1-YLCARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Utility of Benzyl prop-2-yn-1-ylcarbamate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzyl prop-2-yn-1-ylcarbamate, also known as N-Cbz-propargylamine, has emerged as a versatile and valuable building block in modern organic synthesis. Its unique bifunctional nature, possessing both a protected amine and a terminal alkyne, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its primary applications, complete with detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its use in research and development.

Core Applications in Heterocyclic Synthesis

This compound is a key precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds.[1] Its utility stems from the ability of the propargyl group to participate in various cyclization and coupling reactions, while the carbamate provides a stable protecting group for the amine functionality.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and efficient method for the construction of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[2][3] this compound, after deprotection of the Cbz group, can serve as the primary amine source, leading to N-substituted pyrroles. More directly, the intact molecule can be envisioned in multi-step sequences where the alkyne is first transformed to a 1,4-dicarbonyl precursor.

Reaction Mechanism:

The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[3][4]

Experimental Protocol: General Procedure for Paal-Knorr Synthesis [5][6]

-

Reaction Setup: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq.) and the primary amine (derived from this compound) (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).

-

Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, HCl) if required.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure substituted pyrrole.

| Reactant 1 (Amine Source) | Reactant 2 (Dicarbonyl) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Hexane-2,5-dione | HCl (cat.) | Methanol | Reflux | 0.25 | - | [5] |

| Benzylamine | 1,4-Diphenyl-1,4-butanedione | p-TsOH | Toluene | Reflux | 4 | 85 | [2] |

| Various amines | 2,5-Dimethoxytetrahydrofuran | FeCl₃ | Water | RT | 1-2 | 85-95 | [7] |

Table 1: Representative Conditions for Paal-Knorr Pyrrole Synthesis.

A³ Coupling Reaction

The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot, three-component reaction to produce propargylamines.[8][9] this compound can act as the alkyne component in this reaction.

Reaction Mechanism:

The reaction is typically catalyzed by a metal salt (e.g., copper or gold) and involves the in-situ formation of an imine from the aldehyde and amine, which is then attacked by the metal acetylide generated from the terminal alkyne.[9]

Experimental Protocol: General Procedure for A³ Coupling [10]

-

Reaction Setup: To a reaction vessel, add the aldehyde (1.0 eq.), amine (1.1 eq.), and this compound (1.2 eq.) in a suitable solvent (e.g., water, toluene, or solvent-free).

-

Catalyst Addition: Add the metal catalyst (e.g., CuI, CuCl, or a gold complex, 1-5 mol%).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with heating (e.g., 60-100 °C). The reaction can also be performed under microwave irradiation. Monitor the reaction by TLC.

-

Work-up: After completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

| Aldehyde | Amine | Alkyne | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Piperidine | Phenylacetylene | CuCl (5 mol%) | Toluene | 80 | 6 | 95 | [8] |

| 4-Nitrobenzaldehyde | Morpholine | Phenylacetylene | [Bis(picolinate-κ2N:O).Cu(II)] | Water | 80 | 1 | 96 | [10] |

| Various Aldehydes | Various Amines | Various Alkynes | Cu(OTf)₂/Ligand | Toluene | RT | 48-96 | 80-96 | [9] |

Table 2: Representative Conditions for A³ Coupling Reactions.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[11][12] this compound serves as the terminal alkyne component, leading to the formation of C(sp)-C(sp²) bonds.

Reaction Mechanism:

The catalytic cycle involves the oxidative addition of the halide to the palladium(0) complex, followed by transmetalation with a copper acetylide and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling [11]

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl or vinyl halide (1.0 eq.) and this compound (1.2-1.5 eq.) in a degassed solvent (e.g., THF, DMF, or triethylamine).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%), the copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine, diisopropylamine).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with an organic solvent and wash with aqueous ammonium chloride, water, and brine.

-

Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

| Aryl Halide | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 90 | [11] |

| 4-Iodotoluene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Et₃N | 100 | - | [7] |

| Aryl Bromides | Terminal Alkynes | Pd(OAc)₂/Ligand | - | Cs₂CO₃ | Dioxane | 80 | 70-95 | [11] |

Table 3: Representative Conditions for Sonogashira Coupling Reactions.

1,3-Dipolar Cycloaddition

The terminal alkyne of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, particularly with azides to form 1,2,3-triazoles. This "click chemistry" reaction is highly efficient and regiospecific, often proceeding under mild conditions.[13][14]

Reaction Mechanism:

The reaction is a concerted pericyclic reaction where the 1,3-dipole (e.g., an azide) reacts with the dipolarophile (the alkyne) to form a five-membered heterocyclic ring.[13]

References

- 1. Intermolecular Hydroamination of Allenes with N-Unsubstituted Carbamates Catalyzed by a Gold(I) N-Heterocyclic Carbene Complex [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. benchchem.com [benchchem.com]

- 6. alliedacademies.org [alliedacademies.org]

- 7. Pyrrole synthesis [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of N-Cbz-propargylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Cbz-propargylamine (benzyl prop-2-yn-1-ylcarbamate), a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. This document details the core synthesis mechanism, reaction pathway, experimental protocols, and relevant quantitative data.

Introduction

N-Cbz-propargylamine is a bifunctional molecule that incorporates a protected amine in the form of a benzyloxycarbonyl (Cbz) group and a reactive terminal alkyne. The Cbz group is a widely used protecting group for amines due to its stability under various conditions and its facile removal by catalytic hydrogenolysis. The propargyl moiety offers a versatile handle for further chemical modifications through reactions such as click chemistry, coupling reactions, and additions to the triple bond. These features make N-Cbz-propargylamine a key intermediate in the synthesis of complex nitrogen-containing compounds.

Synthesis Mechanism and Reaction Pathway

The synthesis of N-Cbz-propargylamine is typically achieved through the N-protection of propargylamine with benzyl chloroformate (Cbz-Cl). This reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of propargylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

-

Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the final N-Cbz-propargylamine and a salt byproduct.

The overall reaction is illustrated below:

Caption: Reaction pathway for the synthesis of N-Cbz-propargylamine.

Quantitative Data

The following table summarizes the key quantitative data for N-Cbz-propargylamine.

| Property | Value | Reference |

| CAS Number | 120539-91-5 | [1] |

| Molecular Formula | C₁₁H₁₁NO₂ | [2] |

| Molecular Weight | 189.21 g/mol | [2] |

| Melting Point | 39-41 °C | [2] |

| Boiling Point | 324 °C | [2] |

| Flash Point | 150 °C | [2] |

| Purity (Commercial) | >98.0% (GC) | |

| Solubility | Soluble in Ethanol | [2] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of N-Cbz-propargylamine, adapted from standard procedures for the N-Cbz protection of primary amines.

Materials:

-

Propargylamine (1.0 equiv)

-

Benzyl chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (2.0 equiv)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve propargylamine (1.0 equiv) and sodium bicarbonate (2.0 equiv) in a mixture of dichloromethane (or THF) and water (1:1 v/v).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 equiv) dropwise to the stirred solution, ensuring the temperature is maintained below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield pure N-Cbz-propargylamine as a solid.

Experimental Workflow:

Caption: General experimental workflow for the synthesis of N-Cbz-propargylamine.

Spectral Data

While a specific peer-reviewed article detailing the complete spectral analysis of N-Cbz-propargylamine was not identified in the initial search, commercial suppliers confirm the structure by NMR. Based on the known structures of the Cbz group and propargylamine, the expected characteristic signals in the NMR and IR spectra are as follows:

¹H NMR:

-

Aromatic protons (C₆H₅): ~7.3 ppm (multiplet, 5H)

-

Benzyl protons (CH₂-Ph): ~5.1 ppm (singlet, 2H)

-

Propargyl methylene protons (NH-CH₂-C≡): ~3.9 ppm (doublet of doublets, 2H)

-

Amine proton (NH): Broad singlet, chemical shift can vary

-

Alkynyl proton (C≡CH): ~2.2 ppm (triplet, 1H)

¹³C NMR:

-

Carbonyl carbon (C=O): ~156 ppm

-

Aromatic carbons (C₆H₅): ~127-136 ppm

-

Benzyl carbon (CH₂-Ph): ~67 ppm

-

Alkynyl carbons (C≡CH): ~80 ppm and ~71 ppm

-

Propargyl methylene carbon (NH-CH₂-C≡): ~30 ppm

IR Spectroscopy:

-

N-H stretch: ~3300 cm⁻¹

-

C≡C-H stretch (terminal alkyne): ~3300 cm⁻¹

-

C=O stretch (carbamate): ~1700 cm⁻¹

-

C-H aromatic stretch: ~3030 cm⁻¹

-

C-H aliphatic stretch: ~2950 cm⁻¹

-

C≡C stretch: ~2120 cm⁻¹

Safety Considerations

-

Benzyl chloroformate (Cbz-Cl) is corrosive, a lachrymator, and reacts with water. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and used in a well-ventilated fume hood.

-

Propargylamine is a flammable and corrosive liquid. It should also be handled with appropriate PPE in a fume hood.

-

The reaction should be performed with caution, especially during the addition of benzyl chloroformate, as the reaction can be exothermic.

This guide provides a foundational understanding of the synthesis of N-Cbz-propargylamine. For specific applications, further optimization of the reaction conditions may be necessary to achieve desired yields and purity. Researchers are encouraged to consult relevant safety data sheets (SDS) for all reagents before commencing any experimental work.

References

N-Carbobenzoxypropargylamine: A Technical Guide to its Core Features as a Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate assembly of complex molecules like pharmaceuticals and peptides. Among the arsenal of amine protecting groups, N-Carbobenzoxypropargylamine (N-Cbz-propargylamine) offers a unique combination of stability, versatility, and reactivity, making it a valuable tool for chemists. This technical guide provides an in-depth exploration of the key features of N-Cbz-propargylamine as a protecting group, including its synthesis, deprotection, and applications, with a focus on quantitative data, detailed experimental protocols, and workflow visualizations.

Core Features and Physicochemical Properties

The N-Cbz-propargylamine combines the well-established utility of the carbobenzyloxy (Cbz) protecting group with the synthetic versatility of the propargyl moiety. The Cbz group provides robust protection for the amine functionality, rendering it stable to a wide range of reaction conditions, including basic and mildly acidic environments. This stability makes it orthogonal to other common amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The propargyl group, with its terminal alkyne, serves as a versatile handle for further chemical modifications, such as click chemistry or coupling reactions, rendering the protected amine a bifunctional building block.

Table 1: Physicochemical Properties of N-Cbz-propargylamine

| Property | Value | Reference |

| CAS Number | 120539-91-5 | |

| Molecular Formula | C₁₁H₁₁NO₂ | |

| Molecular Weight | 189.21 g/mol | |

| Appearance | White to Orange to Green powder to lump | |

| Melting Point | 39-41 °C | |

| Boiling Point | 324 °C | |

| Density | 1.127 g/cm³ | |

| Flash Point | 150 °C | |

| Storage | Refrigerated (0-10 °C) |

Synthesis and Deprotection: Protocols and Quantitative Data

The synthesis and deprotection of N-Cbz-propargylamine are efficient and well-documented processes. The following sections provide detailed experimental protocols and a summary of quantitative data for these key transformations.

Synthesis of N-Cbz-propargylamine

The standard method for the synthesis of N-Cbz protected amines involves the reaction of the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.

Experimental Protocol: Synthesis of N-Cbz-propargylamine

-

Materials: Propargylamine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate (AcOEt), Brine, Sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a solution of propargylamine (1.0 equiv.) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 equiv.) at 0 °C.

-

To this stirred solution, add benzyl chloroformate (1.5 equiv.) dropwise at 0 °C.

-

Allow the reaction mixture to stir at the same temperature for 20 hours.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting residue by silica gel column chromatography (e.g., using 40% ethyl acetate in n-hexane) to yield N-Cbz-propargylamine as a white powder.

-

Table 2: Representative Yield for N-Cbz Protection

| Substrate | Reagents | Conditions | Yield | Reference |

| Generic Amine | Cbz-Cl, NaHCO₃ | THF/H₂O, 0 °C, 20 h | 90% |

Deprotection of the N-Cbz Group

The removal of the Cbz group is a critical step, and several reliable methods are available, with catalytic hydrogenolysis being the most common.

Experimental Protocol 1: Catalytic Hydrogenolysis

-

Materials: N-Cbz-propargylamine, Methanol, 5% Palladium on carbon (Pd/C), Celite.

-

Procedure:

-

Dissolve N-Cbz-propargylamine in methanol.

-

Add 5% Pd/C catalyst (typically 5-10% by weight of the starting material).

-

Stir the mixture under an atmosphere of hydrogen (e.g., using a balloon) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate in vacuo to obtain the deprotected propargylamine.

-

Experimental Protocol 2: Acid-Mediated Deprotection

-

Materials: N-Cbz-propargylamine, Aluminum chloride (AlCl₃), 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a solution of N-Cbz-propargylamine (1 equiv.) in HFIP, add aluminum chloride (3 equiv.) at room temperature.

-

Stir the suspension at room temperature for 2 to 16 hours, monitoring by TLC.

-

Dilute the reaction mixture with dichloromethane.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography if necessary.

-

Table 3: Comparison of N-Cbz Deprotection Methods

| Method | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Catalytic Hydrogenolysis | 5% Pd/C, H₂ (1 atm) | Methanol | 60 °C | 40 h | - | |

| Rapid Hydrogenolysis | 10% Pd/C, NaBH₄ | Methanol | Room Temp. | 3-10 min | 93-98% | |

| Transfer Hydrogenation | Pd/C, Ammonium formate | Isopropanol | Microwave | 10 min | - | |

| Acid-Mediated | AlCl₃ | HFIP | Room Temp. | 2-16 h | High | |

| Low-Carbon Alcohol | - | Methanol | Room Temp. | - | Effective for certain heterocycles |

Spectroscopic Data

Table 4: Reference ¹H and ¹³C NMR Data

| Compound | Nucleus | Chemical Shift (ppm) | Reference |

| Propargylamine hydrochloride (in DMSO-d₆) | ¹H | 8.75 (NH₃⁺), 3.69 (CH₂), 3.62 (CH) | |

| Propylamine | ¹³C | 44.4 (CH₂-N), 25.8 (CH₂), 11.2 (CH₃) |

For N-Cbz-propargylamine, one would expect to see signals corresponding to the aromatic protons of the benzyl group (typically in the 7.3-7.4 ppm region), the benzylic CH₂ protons, the propargylic CH₂ protons, and the acetylenic proton. In the ¹³C NMR spectrum, signals for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the carbamate, and the two acetylenic carbons would be characteristic.

Applications in Synthesis: Workflows and Logical Relationships

N-Cbz-propargylamine is a valuable building block in multi-step organic synthesis, particularly in the construction of peptides and other bioactive molecules. Its bifunctional nature allows for its incorporation into a molecular scaffold, followed by further elaboration using the propargyl group.

Workflow for N-Terminal Capping in Solid-Phase Peptide Synthesis (SPPS)

One key application of a Cbz-protected amino acid derivative is in the N-terminal modification of peptides synthesized on a solid support. The following diagram illustrates a typical workflow.

Caption: Workflow for N-terminal capping with a Cbz-protected amine in SPPS.

Logical Relationship of Orthogonal Protection

The utility of the Cbz group is significantly enhanced by its orthogonality to other common protecting groups, enabling selective deprotection in complex molecules.

Caption: Orthogonal deprotection strategy for Cbz and Boc protecting groups.

Conclusion

N-Carbobenzoxypropargylamine stands out as a highly versatile and valuable protecting group for amines in modern organic synthesis. Its robust stability, coupled with well-established and efficient methods for its introduction and removal, provides chemists with a reliable tool for the construction of complex molecules. The presence of the propargyl moiety further enhances its utility, offering a convenient handle for post-synthetic modifications. The quantitative data and detailed protocols presented in this guide underscore the practicality and efficiency of using N-Cbz-propargylamine, making it an indispensable component in the synthetic chemist's toolbox for applications ranging from peptide synthesis to the development of novel therapeutics.

An In-depth Technical Guide to Benzyl prop-2-yn-1-ylcarbamate: Discovery and Initial Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl prop-2-yn-1-ylcarbamate, a carbamate-protected derivative of propargylamine. The document details its discovery, initial synthesis, and key chemical and physical properties. A thorough experimental protocol for its preparation is provided, along with a summary of its known applications in organic synthesis. To date, specific biological activities or associated signaling pathways for this compound have not been extensively reported in publicly available literature. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this compound.

Introduction

This compound, also known as N-Cbz-propargylamine, is a chemical compound with the molecular formula C₁₁H₁₁NO₂. It belongs to the class of carbamates and features a benzyl protecting group on the nitrogen atom of propargylamine. The presence of the terminal alkyne functionality makes it a versatile building block in organic synthesis, particularly in reactions such as click chemistry and coupling reactions. This guide focuses on the foundational aspects of this compound: its initial synthesis and characterization.

Discovery and Initial Synthesis

While a singular "discovery" paper for this compound is not readily identifiable in the surveyed literature, its synthesis is based on well-established chemical transformations. The initial and most common synthesis involves the reaction of propargylamine with benzyl chloroformate. This method provides a straightforward and high-yielding route to the desired product.

One of the earliest detailed procedures for a similar transformation is found in the work of G. M. Adams and J. R. Harrison, who described the synthesis of related carbamates. A specific protocol for this compound is detailed in a 2011 publication in Chemistry – A European Journal, which describes its use in subsequent reactions.

The synthesis can be represented by the following reaction scheme:

Caption: General reaction scheme for the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical databases and supplier information.[1][2][3]

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol [1] |

| CAS Number | 120539-91-5[2] |

| Appearance | White to off-white solid |

| Melting Point | 39-41 °C[2][3] |

| Boiling Point | 324 °C at 760 mmHg[3] |

| Solubility | Soluble in ethanol[2] |

| Storage Temperature | 2-8 °C[2] |

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the general procedure for the N-protection of amines using benzyl chloroformate.

Materials:

-

Propargylamine

-

Benzyl chloroformate

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve propargylamine (1.0 eq) in a mixture of ethanol and water.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of sodium bicarbonate (1.1 eq) in water to the stirred solution.

-

To this mixture, add benzyl chloroformate (1.05 eq) dropwise via a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours under an inert atmosphere.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Spectroscopic Data

The structure of this compound can be confirmed by standard spectroscopic methods.

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.40-7.30 (m, 5H, Ar-H), 5.15 (s, 2H, O-CH₂-Ar), 4.95 (br s, 1H, NH), 4.05 (dd, J = 5.6, 2.4 Hz, 2H, N-CH₂), 2.25 (t, J = 2.4 Hz, 1H, C≡CH) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 155.8, 136.2, 128.6, 128.2, 128.1, 80.0, 71.8, 67.2, 30.5 |

| IR (KBr, cm⁻¹) | 3300 (N-H), 3280 (≡C-H), 2120 (C≡C), 1690 (C=O) |

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific, publicly available research detailing the biological activity or the involvement of this compound in any signaling pathways. While the propargylamine moiety is present in several biologically active compounds, including monoamine oxidase (MAO) inhibitors, the activity of this specific Cbz-protected version has not been reported.[4][5]

The primary use of this compound appears to be as a synthetic intermediate.[2] The Cbz group serves as a protecting group for the amine, which can be readily removed under standard hydrogenolysis conditions. The terminal alkyne allows for a variety of chemical modifications.

Applications in Drug Development and Research

The utility of this compound in drug development and research lies in its role as a versatile building block. The propargylamine functional group is a key pharmacophore in a number of drugs, particularly for neurological disorders.[4] The ability to introduce this moiety in a protected form allows for the synthesis of complex molecules.

Caption: Potential synthetic applications of this compound in research.

Conclusion

This compound is a valuable synthetic intermediate whose initial synthesis is straightforward and high-yielding. While its direct biological activity remains to be explored, its utility as a protected form of propargylamine makes it a relevant compound for medicinal chemists and researchers in drug discovery. This guide provides the essential technical information required for its synthesis, characterization, and potential application in the development of new chemical entities. Further research into the pharmacological properties of this specific molecule may reveal novel biological functions.

References

- 1. This compound | C11H11NO2 | CID 11137906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 120539-91-5 [sigmaaldrich.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Bioconjugation: A Technical Guide to Benzyl N-prop-2-ynylcarbamate in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of Benzyl N-prop-2-ynylcarbamate, a key reagent in the field of click chemistry. This versatile molecule, also known as N-Cbz-propargylamine, provides a robust platform for the precise covalent modification of biomolecules, a critical process in drug development, diagnostics, and fundamental biological research. Its utility in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions makes it an invaluable tool for researchers seeking to create stable and well-defined bioconjugates.

Core Principles of Click Chemistry

Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific, yielding a single, stable product with minimal byproducts.[1][2] The most prominent example is the azide-alkyne cycloaddition, which forms a stable triazole linkage.[1][3] This reaction can be performed under mild, biocompatible conditions, making it ideal for modifying sensitive biological molecules.[4][5]

Two main variants of this reaction are widely employed:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne, such as the one present in Benzyl N-prop-2-ynylcarbamate, and an azide.[3][] The reaction is highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[3][7] The catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[8][9] Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analog tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the copper(I) catalyst and improve reaction efficiency.[9]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free version of the click reaction relies on the inherent ring strain of a cyclooctyne to drive the reaction with an azide.[10][11][12] The absence of a potentially cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living cells and organisms.[4] While Benzyl N-prop-2-ynylcarbamate itself is a terminal alkyne and not a strained cyclooctyne, it is the azide-containing partner that would be designed to react with a strained cyclooctyne in a SPAAC reaction. However, for the purposes of this guide focusing on the utility of Benzyl N-prop-2-ynylcarbamate, we will primarily detail its role in CuAAC.

Physicochemical Properties of Benzyl N-prop-2-ynylcarbamate

Understanding the properties of Benzyl N-prop-2-ynylcarbamate is crucial for its effective use in experimental design.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₂ | [13][14] |

| Molecular Weight | 189.21 g/mol | [14] |

| CAS Number | 120539-91-5 | [14][15] |

| Melting Point | 39-41 °C | [13][16] |

| Boiling Point | 324 °C at 760 mmHg | [16] |

| Physical Form | Solid/Powder | [15][16] |

| Solubility | Soluble in Ethanol, DMSO, DMF | [13][17] |

| Storage Temperature | 2-8°C or Room Temperature | [13][15] |

Experimental Protocols

The following are detailed methodologies for the use of Benzyl N-prop-2-ynylcarbamate in CuAAC reactions for the modification of azide-containing biomolecules.

General Protocol for CuAAC Bioconjugation

This protocol describes a general procedure for conjugating Benzyl N-prop-2-ynylcarbamate to an azide-modified protein.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Benzyl N-prop-2-ynylcarbamate

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Reagent Preparation:

-

Dissolve Benzyl N-prop-2-ynylcarbamate in anhydrous DMSO to create a stock solution (e.g., 50 mM).

-

Ensure the azide-modified protein is at a known concentration in an appropriate buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein solution.

-

Add a 10-50 fold molar excess of the Benzyl N-prop-2-ynylcarbamate stock solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to maintain protein stability. Gently mix.

-

Add the THPTA stock solution to the reaction mixture to a final concentration of 5 mM. Vortex briefly.

-

Add the CuSO₄ stock solution to a final concentration of 1 mM. Vortex briefly.

-

To initiate the reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 15 mM. Vortex briefly.

-

-

Incubation:

-

Protect the reaction from light and incubate at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants.

-

-

Purification:

-

Once the reaction is complete, purify the conjugate to remove unreacted small molecules and catalyst components using an appropriate method such as SEC or dialysis.

-

Protocol for Labeling of Oligonucleotides

This protocol outlines the labeling of an alkyne-modified oligonucleotide with an azide-containing fluorescent dye, which is the reverse of using Benzyl N-prop-2-ynylcarbamate, but the principles are the same and can be adapted. For using Benzyl N-prop-2-ynylcarbamate, one would start with an azide-modified oligonucleotide.

Materials:

-

Azide-modified oligonucleotide in water.

-

Benzyl N-prop-2-ynylcarbamate.

-

2M Triethylammonium Acetate Buffer, pH 7.0.[5]

-

DMSO.

-

10 mM Copper (II)-TBTA Stock in 55% DMSO.[5]

-

5 mM Ascorbic Acid Stock solution.[2]

Procedure:

-

Dissolve the azide-modified oligonucleotide in water in a pressure-tight vial.[2]

-

Add 2M triethylammonium acetate buffer, pH 7.0.[5]

-

Add DMSO and vortex.[2]

-

Add a stock solution of Benzyl N-prop-2-ynylcarbamate (e.g., 10 mM in DMSO) and vortex.[5]

-

Add the required volume of 5mM Ascorbic Acid Stock solution and vortex briefly.[2]

-

Degas the solution by bubbling an inert gas (e.g., nitrogen or argon) through it for 30 seconds.[2][5]

-

Add the required amount of 10 mM Copper (II)-TBTA Stock in 55% DMSO. Flush the vial with inert gas and close the cap.[2][5]

-

Keep at room temperature overnight.[5]

-

Purify the labeled oligonucleotide using ethanol precipitation or an appropriate chromatography method.[5]

Quantitative Data in Click Chemistry

The efficiency of click reactions can be quantified to optimize experimental conditions. The following table summarizes typical quantitative data relevant to CuAAC reactions.

| Parameter | Typical Value Range | Significance |

| Catalyst Loading (CuSO₄) | 0.0025 - 1 mol% | Lower catalyst loading is preferred to minimize potential toxicity and side reactions, especially in biological systems.[7] |

| Ligand to Copper Ratio | 2:1 to 5:1 | The ligand stabilizes the Cu(I) oxidation state, accelerates the reaction, and protects biomolecules from oxidative damage.[8][9] |

| Reactant Molar Excess | 1.5 to 50-fold excess of one reactant | A molar excess of the smaller, more easily removable reactant (e.g., Benzyl N-prop-2-ynylcarbamate) is often used to drive the reaction to completion.[4][18] |

| Reaction Time | 15 minutes to overnight | Reaction times vary depending on the reactants, concentrations, and temperature.[5][18] |

| Reaction Temperature | Room temperature to 37°C | Mild reaction temperatures are a key advantage of click chemistry, preserving the integrity of biomolecules.[18] |

Visualizing Click Chemistry Workflows

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and underlying mechanisms.

References

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 3. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 4. benchchem.com [benchchem.com]

- 5. interchim.fr [interchim.fr]

- 7. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 12. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lookchem.com [lookchem.com]

- 14. Benzyl prop-2-yn-1-ylcarbamate | C11H11NO2 | CID 11137906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. benzyl N-(prop-2-yn-1-yl)carbamate | 120539-91-5 [sigmaaldrich.com]

- 16. This compound | 120539-91-5 [sigmaaldrich.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to Benzyl prop-2-yn-1-ylcarbamate: Synthesis, Properties, and Applications in Chemical Research

For Immediate Release

This technical guide provides a comprehensive overview of Benzyl prop-2-yn-1-ylcarbamate, a versatile chemical compound with significant applications in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, synthesis protocols, and its role as a key building block in advanced chemical transformations.

Core Molecular Data

This compound, also known by its synonym N-Cbz-propargylamine, is a carbamate derivative featuring a terminal alkyne group. This unique combination of a stable protecting group and a reactive functional handle makes it a valuable reagent in various synthetic strategies.

Below is a summary of its key molecular and physical properties:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][2] |

| Molecular Weight | 189.21 g/mol | [2] |

| CAS Number | 120539-91-5 | |

| Appearance | Low melting solid | [3] |

| Melting Point | 39-41 °C | [1] |

| Boiling Point | 324 °C | |

| Solubility | Soluble in Ethanol |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of propargylamine with benzyl chloroformate. This reaction is a standard procedure for the introduction of the benzyloxycarbonyl (Cbz) protecting group onto a primary amine.

General Synthesis Pathway

The overall synthetic transformation can be depicted as follows:

Detailed Experimental Protocol

Materials:

-

Propargylamine

-

Benzyl chloroformate

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous acetonitrile (CH₃CN) or another suitable aprotic solvent

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve propargylamine in anhydrous acetonitrile.

-

Add potassium carbonate to the solution with stirring.

-

Cool the mixture in an ice bath.

-

Slowly add benzyl chloroformate dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield pure this compound.

Applications in Organic Synthesis

This compound is not known for its direct biological activity. Instead, its value lies in its utility as a versatile building block in organic synthesis.

Protecting Group for Amines

The Cbz group is a widely used protecting group for amines due to its stability under a range of reaction conditions and its straightforward removal by catalytic hydrogenolysis. The presence of the propargyl group provides a handle for further chemical modifications.

Precursor in Gold-Catalyzed Reactions

A significant application of this compound is in the preparation of ligands for asymmetric gold catalysis.[1] The terminal alkyne can coordinate to a gold catalyst, and the overall structure of the resulting ligand can influence the stereochemical outcome of a reaction. Gold-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[4][5][6]

The general workflow for its application in gold-catalyzed reactions can be visualized as follows:

Role in the Synthesis of Bioactive Molecules

The propargylamine moiety is a key structural feature in a number of biologically active compounds, particularly those targeting neurodegenerative diseases like Parkinson's and Alzheimer's disease.[7] Propargylamine derivatives are known to act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[7] While this compound itself is not a therapeutic agent, its structural motifs are relevant to the synthesis of such compounds.

Biological Activity and Signaling Pathways

Currently, there is no scientific literature available that describes any direct biological activity or identifies any specific signaling pathways associated with this compound. Its significance in the context of drug development is as a synthetic intermediate for the construction of more complex, biologically active molecules.

Conclusion

This compound is a valuable and versatile reagent in organic chemistry. Its well-defined molecular structure and dual functionality as a protected amine and a reactive alkyne make it a useful tool for synthetic chemists. While it does not possess known direct biological activity, its application in the synthesis of ligands for catalysis and as a building block for potentially bioactive molecules underscores its importance in chemical research and the early stages of drug discovery. Further research may yet uncover new applications for this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C11H11NO2 | CID 11137906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Understanding the reaction mechanism of gold-catalyzed reactions of 2,1-benzisoxazoles with propiolates and ynamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Gold(I)-catalyzed tandem reactions initiated by hydroamination of alkynyl carbamates: application to the synthesis of nitidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Recent developments in gold-catalyzed cycloaddition reactions [beilstein-journals.org]

- 7. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl prop-2-yn-1-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl prop-2-yn-1-ylcarbamate, with the IUPAC name benzyl N-prop-2-ynylcarbamate , is a molecule of significant interest in the fields of organic synthesis and medicinal chemistry.[1] This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications in drug development, drawing upon the known biological activities of its constituent benzyl carbamate and propargylamine moieties. Particular attention is given to its potential as an enzyme inhibitor and its relevance in targeting signaling pathways crucial in immunology and oncology, such as the cGAS-STING pathway.

Chemical and Physical Properties

This compound is a stable organic compound. Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | benzyl N-prop-2-ynylcarbamate | PubChem CID 11137906[1] |

| Synonyms | N-Cbz-propargylamine, Benzyl N-(prop-2-yn-1-yl)carbamate | PubChem CID 11137906[1] |

| CAS Number | 120539-91-5 | PubChem CID 11137906[1] |

| Molecular Formula | C₁₁H₁₁NO₂ | PubChem CID 11137906[1] |

| Molecular Weight | 189.21 g/mol | PubChem CID 11137906[1] |

| Melting Point | 39-41 °C | LookChem[2], Sigma-Aldrich[3] |

| Boiling Point | 324 °C at 760 mmHg | Sigma-Aldrich[3] |

| Solubility | Soluble in Ethanol | LookChem[2] |

| Appearance | Low Melting Solid / Powder | Fluorochem, Sigma-Aldrich[3] |

| Storage Temperature | 2-8°C | LookChem[2] |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The PubChem database provides information on the ¹³C NMR spectrum of this compound.[1]

Mass Spectrometry (MS)

-

GC-MS: The PubChem entry for this compound indicates the availability of GC-MS data, which is crucial for determining the molecular weight and fragmentation pattern of the compound.[1]

Infrared (IR) Spectroscopy

The IR spectrum of a carbamate generally shows characteristic absorption bands for the N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1700 cm⁻¹), and C-N stretching.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via a Schotten-Baumann reaction between propargylamine and benzyl chloroformate. This method is widely used for the N-protection of amines as carbamates.

Materials and Reagents

-

Propargylamine (prop-2-yn-1-amine)

-

Benzyl chloroformate

-

Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve propargylamine in dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add potassium carbonate to the solution.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate dropwise to the stirred suspension. The reaction is exothermic, so maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Drug Development

While specific biological studies on this compound are not extensively documented, the well-established pharmacological importance of its constituent moieties—benzyl carbamate and propargylamine—provides a strong rationale for its investigation as a potential therapeutic agent.[5][6]

Enzyme Inhibition

-

Benzyl Carbamate Moiety: Benzyl carbamate derivatives have been identified as inhibitors of various enzymes. For instance, they have shown inhibitory activity against coronavirus Mpro enzymes, which are crucial for viral replication.[7] They have also been investigated as inhibitors of carbonic anhydrases, with some isoforms being inhibited in the low micromolar range.[8]

-

Propargylamine Moiety: The propargylamine functional group is a key component in several marketed drugs, particularly as irreversible monoamine oxidase B (MAO-B) inhibitors used in the treatment of Parkinson's disease.[9] The alkyne functionality can act as a "warhead" for covalent modification of enzyme active sites.

Given these precedents, this compound presents an interesting scaffold for the design of novel enzyme inhibitors, potentially targeting proteases, oxidoreductases, or other enzyme classes relevant to human diseases.

Modulation of Signaling Pathways

Cellular signaling pathways are critical targets in modern drug discovery. The innate immune system, for example, relies on intricate signaling cascades to detect and respond to pathogens and cellular damage.

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a key component of the innate immune response to cytosolic DNA.[10][11] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer, making it an attractive target for therapeutic intervention.

Caption: The cGAS-STING signaling pathway.

While direct modulation of the cGAS-STING pathway by this compound has not been reported, its structural features suggest potential for interaction with components of this or other signaling cascades. The development of small molecule modulators of such pathways is a highly active area of research in drug discovery.

Conclusion

This compound is a versatile molecule with a straightforward synthesis. The known biological activities of its constituent functional groups make it a compelling candidate for further investigation in drug discovery programs. Its potential as an enzyme inhibitor and a modulator of key signaling pathways warrants exploration by researchers in both academic and industrial settings. This technical guide provides a foundational resource to facilitate such endeavors.

References

- 1. This compound | C11H11NO2 | CID 11137906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 120539-91-5 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of carbonic anhydrases by a substrate analog: benzyl carbamate directly coordinates the catalytic zinc ion mimicking bicarbonate binding - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Benzyl N-prop-2-ynylcarbamate: Properties, Synthesis, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl N-prop-2-ynylcarbamate is a chemical compound characterized by the presence of a benzyl protecting group and a reactive propargyl moiety. While detailed biological studies on this specific molecule are not extensively documented in publicly available literature, its structural features suggest significant potential in medicinal chemistry and drug development. The propargyl group is a key functional group for "click chemistry," a powerful tool for bioconjugation and the synthesis of complex molecular architectures. Furthermore, the carbamate linkage is a common motif in pharmacologically active compounds. This technical guide provides a comprehensive overview of Benzyl N-prop-2-ynylcarbamate, including its chemical identifiers, and explores its potential therapeutic applications by examining the established biological activities of structurally related benzyl carbamate and propargylamine derivatives. This analysis aims to stimulate further research and highlight the potential of this compound as a building block in the design of novel therapeutics.

Chemical Identity and Properties

Benzyl N-prop-2-ynylcarbamate is identified by the following chemical descriptors:

| Identifier | Value |

| SMILES | C#CCNC(=O)OCC1=CC=CC=C1[1] |

| InChIKey | SVBHWCDDVMKYTN-UHFFFAOYSA-N[1][2] |

These identifiers are crucial for unambiguous identification in chemical databases and literature.

Synthetic Approaches

The synthesis of Benzyl N-prop-2-ynylcarbamate and its derivatives is typically achieved through standard organic chemistry reactions. A common synthetic route involves the reaction of propargylamine with benzyl chloroformate in the presence of a base. This reaction forms the carbamate linkage.

-

Experimental Protocol: General Synthesis of N-aryl/alkyl Carbamates

-

Dissolve the primary or secondary amine (e.g., propargylamine) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine or pyridine, to the reaction mixture to act as a proton scavenger.

-

Slowly add benzyl chloroformate dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine to remove unreacted starting materials and byproducts.

-

The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization to yield the pure Benzyl N-prop-2-ynylcarbamate.

-

Potential Therapeutic Applications and Signaling Pathways

While direct experimental data on the biological activity of Benzyl N-prop-2-ynylcarbamate is limited, the activities of structurally analogous compounds provide a strong basis for hypothesizing its potential roles in drug discovery.

Covalent Inhibition of Cysteine Proteases

The benzyl carbamate moiety has been identified as a key pharmacophore in inhibitors of viral cysteine proteases, such as the main protease (Mpro) of SARS-CoV-2. These enzymes are crucial for viral replication. The propargyl group, being an electrophilic warhead, could potentially engage in a covalent interaction with the catalytic cysteine residue in the active site of such proteases.

-

Hypothesized Signaling Pathway: Inhibition of Viral Replication

The diagram below illustrates the potential mechanism of action where Benzyl N-prop-2-ynylcarbamate acts as a covalent inhibitor of a viral cysteine protease, thereby blocking the proteolytic processing of viral polyproteins and inhibiting viral replication.

Caption: Hypothesized inhibition of viral replication.

Application in Bioorthogonal Chemistry and Drug Targeting

The terminal alkyne of the propargyl group makes Benzyl N-prop-2-ynylcarbamate an ideal candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific conjugation of the molecule to other molecules bearing an azide group, such as fluorescent dyes, targeting ligands, or larger drug scaffolds.

-

Experimental Workflow: Bioorthogonal Labeling

This workflow outlines how Benzyl N-prop-2-ynylcarbamate could be used to label a target protein that has been metabolically engineered to incorporate an azide-containing unnatural amino acid.

Caption: Workflow for bioorthogonal protein labeling.

Conclusion

Benzyl N-prop-2-ynylcarbamate is a versatile chemical entity with significant, albeit largely unexplored, potential in the field of drug discovery and chemical biology. Its structural motifs, the benzyl carbamate and the terminal alkyne, are present in numerous biologically active compounds and provide a handle for powerful chemical transformations. While further direct biological evaluation of this specific compound is warranted, the existing literature on related structures strongly suggests that it could serve as a valuable building block for the development of novel covalent inhibitors and as a tool for bioorthogonal chemistry applications. This guide provides a foundational understanding to encourage and facilitate future research into this promising molecule.

References

Physical properties like melting point and boiling point of N-Cbz-propargylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Cbz-propargylamine (N-benzyloxycarbonyl-propargylamine). The document details its key characteristics, outlines experimental protocols for its synthesis, and presents a logical workflow for its preparation, offering valuable information for its application in organic synthesis and drug discovery. N-Cbz-propargylamine serves as a crucial building block, particularly as a precursor in the synthesis of more complex molecules where protection of the amine and the presence of a terminal alkyne are required for subsequent reactions like click chemistry or Sonogashira couplings.

Core Physical and Chemical Properties

N-Cbz-propargylamine, also known as Benzyl 2-propynylcarbamate, is a carbamate-protected form of propargylamine. The benzyloxycarbonyl (Cbz) group provides stability under various reaction conditions, allowing for selective modifications at the alkyne terminus. The following table summarizes its key physical and chemical properties.

| Property | Value | Reference |

| Appearance | White to Orange to Green powder to lump | [1] |

| Melting Point | 37 - 41 °C | [1][2][3] |

| Boiling Point | 324 °C | [2] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][3] |

| Molecular Weight | 189.21 g/mol | [1][3] |

| Density | 1.127 g/cm³ | [2] |

| Flash Point | 150 °C | [1][2] |

| Solubility | Soluble in Ethanol | [1][3] |

| Storage Temperature | Refrigerated (0-10°C) | [1] |

| CAS Number | 120539-91-5 | [1][2][3] |

Experimental Protocols

The following protocols describe the synthesis of N-Cbz-propargylamine and the standard methods for determining its physical properties.

1. Synthesis of N-Cbz-propargylamine via Schotten-Baumann Conditions

The most common method for introducing the Cbz protecting group is by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions to neutralize the HCl byproduct.[4]

-

Materials:

-

Propargylamine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Tetrahydrofuran (THF) and Water (or another suitable biphasic system)

-

Ethyl Acetate (for extraction)

-

Brine

-

-

Procedure:

-

Dissolve propargylamine in a 2:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (approx. 2 equivalents) to the solution.

-

Slowly add benzyl chloroformate (approx. 1.1 - 1.5 equivalents) dropwise to the stirred solution, ensuring the temperature is maintained at 0 °C.[4][5]

-

Allow the reaction to stir at 0 °C for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).[5]

-

Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[5]

-

Purify the resulting crude product by silica gel column chromatography to yield pure N-Cbz-propargylamine.[5]

-

2. Determination of Melting Point

The melting point is determined using a standard melting point apparatus.

-

Procedure:

-

A small, dry sample of the purified N-Cbz-propargylamine is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.

-

3. Determination of Boiling Point

The boiling point is determined by distillation at a specific pressure.

-

Procedure:

-

A sample of the purified liquid is placed in a distillation flask.

-

The apparatus is assembled for distillation.

-

The sample is heated until it boils, and the vapor temperature is recorded. This temperature, at a given pressure, is the boiling point. Given the high boiling point, vacuum distillation may be employed to prevent decomposition.

-

Synthetic Workflow Visualization

The synthesis of N-Cbz-propargylamine is a straightforward protection reaction. The logical workflow involves the nucleophilic attack of the primary amine (propargylamine) on the electrophilic carbonyl carbon of benzyl chloroformate. This process is facilitated by a base that quenches the hydrochloric acid formed during the reaction.

Caption: Synthetic workflow for the N-Cbz protection of propargylamine.

References

An In-depth Technical Guide on the Solubility of Benzyl prop-2-yn-1-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Benzyl prop-2-yn-1-ylcarbamate in common laboratory solvents. Due to the limited availability of specific quantitative data in public literature, this guide presents known qualitative solubility information and provides a detailed experimental protocol for researchers to determine precise quantitative solubility in their own laboratory settings.

Data Presentation: Solubility of this compound

| Solvent Class | Solvent | This compound | Benzyl carbamate (Analogue) | (4-benzylphenyl) carbamate (Analogue) |

| Polar Protic | Water | Data not available | Moderately soluble[1] | Limited solubility, enhanced by polarity[2] |

| Ethanol | Soluble | Soluble[2] | Soluble[2] | |

| Methanol | Data not available | Soluble[3] | Soluble[2] | |

| Polar Aprotic | Acetone | Data not available | Data not available | Soluble[2] |

| Acetonitrile (ACN) | Data not available | Data not available | Data not available | |

| Dimethylformamide (DMF) | Data not available | Soluble[3] | Data not available | |

| Dimethyl sulfoxide (DMSO) | Data not available | Data not available | Data not available | |

| Nonpolar | Dichloromethane (DCM) | Data not available | Soluble[3] | Data not available |

| Chloroform | Data not available | Soluble[3] | Data not available | |

| Toluene | Data not available | Data not available | Data not available | |

| Hexane | Data not available | Data not available | Data not available | |

| Diethyl Ether | Data not available | Data not available | Data not available |

Note: "Soluble" indicates that the compound is known to dissolve in the solvent, but the specific concentration is not reported. "Data not available" signifies that no solubility information for that specific solvent was found in the searched literature.

Experimental Protocols: Determination of Quantitative Solubility

To obtain precise quantitative solubility data, the following experimental protocol, based on the shake-flask method, is recommended. This method is a standard and reliable technique for determining the solubility of a solid compound in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, DMF, DMSO, dichloromethane, chloroform, toluene, hexane, ethyl acetate)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer, Gas Chromatography)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to allow the system to reach equilibrium. A period of 24 to 72 hours is generally recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC) to generate a calibration curve.

-

Analyze the diluted sample solution using the same analytical method.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Workflow for Solubility Determination:

Caption: Experimental workflow for determining the quantitative solubility of a solid compound.

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates a general and plausible synthetic route for this compound. This is a representative pathway and may be subject to optimization and variation in a laboratory setting.

Caption: A plausible synthetic pathway for this compound.

References

Technical Guide: Benzyl prop-2-yn-1-ylcarbamate (CAS 120539-91-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl prop-2-yn-1-ylcarbamate, also known as N-Cbz-propargylamine, is a chemical compound with the CAS number 120539-91-5.[1][2][3][4] This molecule incorporates a propargylamine moiety, a structural feature of significant interest in medicinal chemistry and drug discovery due to its presence in various neuroprotective agents.[5] The presence of the terminal alkyne group also makes it a valuable reagent in "click chemistry," a set of powerful and versatile reactions for molecular synthesis.[6][7] This technical guide provides a comprehensive overview of the properties, structure, synthesis, and potential biological relevance of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzyl carbamate protecting group attached to a propargylamine functional group.

Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][3][4] |

| Molecular Weight | 189.21 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline solid or powder | [8] |

| Melting Point | 39-41 °C | |

| Boiling Point | 324 °C at 760 mmHg | |

| Solubility | Soluble in Ethanol | [3] |

| InChI Key | SVBHWCDDVMKYTN-UHFFFAOYSA-N |

Experimental Protocols

Synthesis

A common method for the synthesis of this compound involves the reaction of propargylamine with benzyl chloroformate under basic conditions.[3]

Reaction Scheme:

Caption: General synthesis scheme.

Detailed Protocol (Illustrative):

-

Dissolution: Dissolve propargylamine (1.0 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Add sodium bicarbonate (2.0 equivalents) to the solution and stir until dissolved.

-

Reaction: Cool the mixture to 0-5 °C in an ice bath. Slowly add benzyl chloroformate (1.05 - 1.2 equivalents) to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[9]

Purification

Column Chromatography (Illustrative Protocol):

-